1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl N'-(4-ethoxyphenyl)-N-methylcarbamimidothioate
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Overview
Description
1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl N’-(4-ethoxyphenyl)-N-methylcarbamimidothioate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a combination of fluorinated aromatic rings and a pyrrolidinone core, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl N’-(4-ethoxyphenyl)-N-methylcarbamimidothioate typically involves multiple steps:
Formation of the Pyrrolidinone Core: The pyrrolidinone core can be synthesized through a cyclization reaction involving a suitable amine and a diacid chloride under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with the pyrrolidinone intermediate.
Attachment of the Carbamimidothioate Group: The final step involves the reaction of the intermediate with an appropriate isothiocyanate to form the carbamimidothioate moiety.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl N’-(4-ethoxyphenyl)-N-methylcarbamimidothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl N’-(4-ethoxyphenyl)-N-methylcarbamimidothioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl N’-(4-ethoxyphenyl)-N-methylcarbamimidothioate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in critical biological processes, such as cell signaling or metabolic pathways.
Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: 1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl N’-(4-ethoxyphenyl)-N-methylcarbamimidothioate can be compared with other compounds having similar structural features, such as:
1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl N’-(4-methoxyphenyl)-N-methylcarbamimidothioate: Differing by the presence of a methoxy group instead of an ethoxy group.
1-(2-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl N’-(4-ethoxyphenyl)-N-methylcarbamimidothioate: Differing by the presence of a chlorophenyl group instead of a fluorophenyl group.
Uniqueness: The unique combination of fluorinated aromatic rings and a pyrrolidinone core in 1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl N’-(4-ethoxyphenyl)-N-methylcarbamimidothioate contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
312508-13-7 |
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Molecular Formula |
C20H20FN3O3S |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-ethoxyphenyl)-N'-methylcarbamimidothioate |
InChI |
InChI=1S/C20H20FN3O3S/c1-3-27-14-10-8-13(9-11-14)23-20(22-2)28-17-12-18(25)24(19(17)26)16-7-5-4-6-15(16)21/h4-11,17H,3,12H2,1-2H3,(H,22,23) |
InChI Key |
KHVFJCSRSLAHBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=NC)SC2CC(=O)N(C2=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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